molecular formula C17H11F3N2O2 B1418231 7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide CAS No. 1624261-38-6

7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide

Cat. No. B1418231
M. Wt: 332.28 g/mol
InChI Key: AKHFJQQBOZAXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation.

Scientific Research Applications

  • Antimicrobial Studies

    • Field : Medicinal Chemistry
    • Application : The compound has been used in the synthesis of new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives . These derivatives have shown significant antimicrobial activity .
    • Methods : The compounds were synthesized and characterized by spectral studies . Their antibacterial performance was tested against Mycobacterium smegmatis and Pseudomonas aeruginosa . Antifungal activity was also carried out on the fungal stains Candida albicans and Penicillium chrysogenum .
    • Results : Compounds 7a and 9c showed significant antimicrobial activity against all the tested microorganisms . Among all the compounds, 6d and 6e showed the lowest MIC value of 6.25 μg mL −1 against Mycobacterium smegmatis indicating these compounds can be possible future antituberculosis agents .
  • Drug Design

    • Field : Medicinal Chemistry
    • Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
  • Synthesis of Derivatives

    • Field : Organic Chemistry
    • Application : The compound “4-Hydroxy-7-(trifluoromethyl)quinoline”, which is structurally similar to your compound, has been used in the synthesis of "4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile" .
    • Methods : The specific methods of synthesis are not detailed in the source, but it typically involves reaction procedures in organic chemistry .
    • Results : The synthesis results in the formation of a new compound, "4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile" .
  • Pharmaceutical Research

    • Field : Medicinal Chemistry
    • Application : Compounds structurally similar to “7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide”, such as coumarins, have been extensively researched for their biological properties .
    • Methods : Various synthetic routes have been developed to produce coumarin derivatives, and these compounds have been tested for different biological properties .
    • Results : Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
  • Pharmaceutical Development

    • Field : Medicinal Chemistry
    • Application : Trifluoromethyl group-containing compounds, like the one you mentioned, have been extensively used in the development of new drugs . They have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
    • Methods : These compounds are synthesized using various methods and then tested for their efficacy in treating various diseases and disorders .
    • Results : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group as one of the pharmacophores .
  • Agrochemical Development

    • Field : Agrochemistry
    • Application : Trifluoromethylpyridines, which are structurally similar to your compound, have been used extensively in the agrochemical industry .
    • Methods : These compounds are synthesized and then tested for their effectiveness in protecting crops from pests .
    • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Future Directions

: Sigma-Aldrich: 7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide : Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives : CymitQuimica: 7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide

properties

IUPAC Name

7-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)10-2-1-3-11(8-10)22-16(24)14-6-7-21-15-9-12(23)4-5-13(14)15/h1-9,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHFJQQBOZAXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C3C=CC(=CC3=NC=C2)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901178154
Record name 7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide

CAS RN

1624261-38-6
Record name 7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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